molecular formula C11H11NO2 B13539737 3,6-Dimethoxyquinoline

3,6-Dimethoxyquinoline

Cat. No.: B13539737
M. Wt: 189.21 g/mol
InChI Key: PTCKLGWOQKNSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethoxyquinoline: is a heterocyclic compound with the chemical formula C10H9NO2. It belongs to the quinoline family and contains two methoxy (OCH3) groups attached at positions 3 and 6 on the quinoline ring. Quinolines are widely studied due to their diverse biological activities and synthetic versatility .

Preparation Methods

Synthetic Routes::

    Pfitzinger Reaction:

    Other Methods:

Industrial Production:: Industrial-scale production methods for 3,6-dimethoxyquinoline are not widely reported. laboratory-scale synthesis can be adapted for larger-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: 3,6-dimethoxyquinoline can undergo oxidation reactions, leading to the formation of quinoline-N-oxides.

    Reduction: Reduction of the quinoline ring can yield 3,6-dimethoxyindole derivatives.

    Substitution: Substitution reactions at the 2- or 8-position can modify the quinoline ring.

    Common Reagents and Conditions:

Major Products::
  • Oxidation: this compound N-oxide.
  • Reduction: 3,6-dimethoxyindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity, including antitumor and antimicrobial properties.

    Medicine: No direct medical applications reported, but its derivatives may have therapeutic potential.

    Industry: Limited industrial applications; mainly used in research.

Mechanism of Action

The exact mechanism of action for 3,6-dimethoxyquinoline remains an area of ongoing research. It likely involves interactions with cellular targets related to its structural features.

Comparison with Similar Compounds

    Similar Compounds:

Properties

IUPAC Name

3,6-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-3-4-11-8(5-9)6-10(14-2)7-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCKLGWOQKNSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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